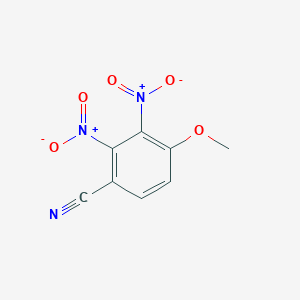
4-Methoxy-2,3-dinitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2,3-dinitrobenzonitrile is an organic compound characterized by the presence of a methoxy group (-OCH₃) and two nitro groups (-NO₂) attached to a benzene ring, along with a cyano group (-CN). This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methoxybenzonitrile as the starting material.
Nitration Reaction: The compound undergoes nitration, a process where nitro groups are introduced into the benzene ring. This is achieved by treating 4-methoxybenzonitrile with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature conditions.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. Specialized reactors and equipment are used to handle the exothermic nitration reactions safely. Continuous monitoring and control of reaction parameters ensure the consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro groups are further oxidized to nitrate esters.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 4-methoxy-2,3-diaminobenzonitrile.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 4-Methoxy-2,3-dinitrobenzoic acid.
Reduction: 4-Methoxy-2,3-diaminobenzonitrile.
Substitution: 4-Methoxy-2,3-dinitrobenzamide.
科学研究应用
4-Methoxy-2,3-dinitrobenzonitrile finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the effects of nitro groups on biological molecules.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4-Methoxy-2,3-dinitrobenzonitrile exerts its effects involves its interaction with molecular targets and pathways. The nitro groups can act as electrophiles, reacting with nucleophiles in biological systems. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
相似化合物的比较
4-Methoxy-2-nitrobenzonitrile: Lacks one nitro group.
3,4-Dimethoxy-2-nitrobenzonitrile: Has an additional methoxy group.
4-Chloro-3,5-dinitrobenzonitrile: Contains chlorine instead of a methoxy group.
Uniqueness: 4-Methoxy-2,3-dinitrobenzonitrile is unique due to its combination of methoxy and nitro groups on the benzene ring, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
属性
IUPAC Name |
4-methoxy-2,3-dinitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O5/c1-16-6-3-2-5(4-9)7(10(12)13)8(6)11(14)15/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCFUWUOBFZYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
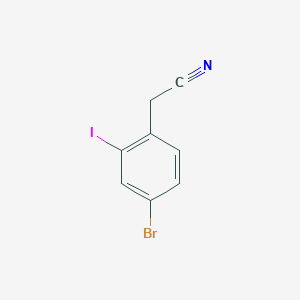
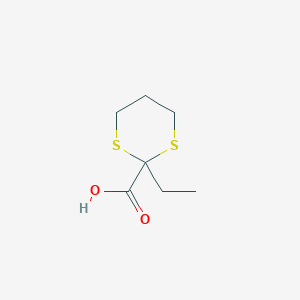
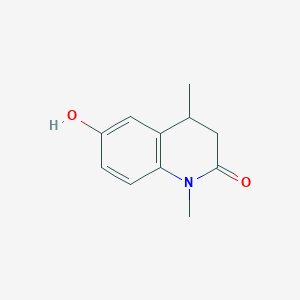

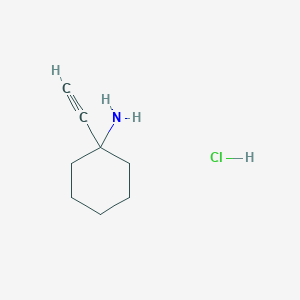
![6-Bromo-2-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8107011.png)
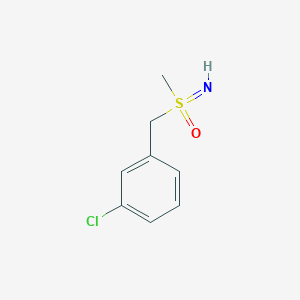
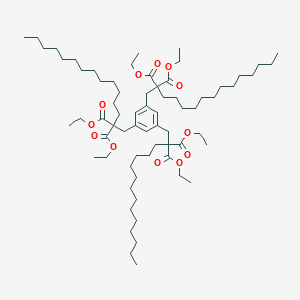
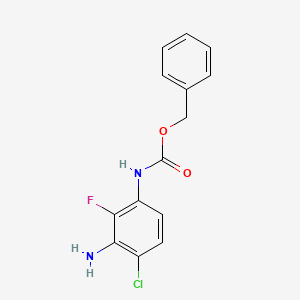
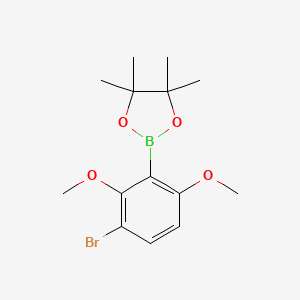
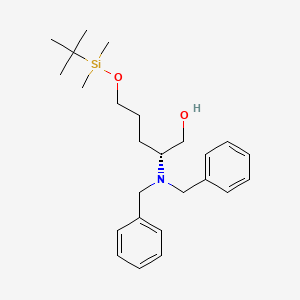
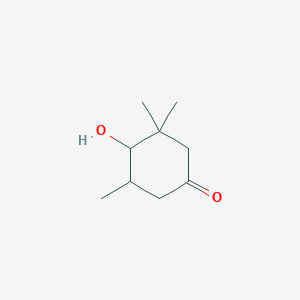
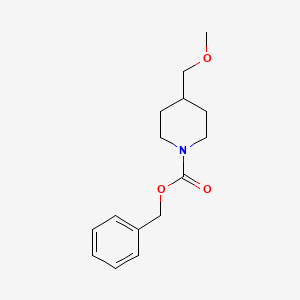
![ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B8107058.png)
